4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Purity specification Synthetic building block Analytical chemistry

Researchers screening for β-glucuronidase (GUS) inhibitors often encounter confounding off-target effects from MAO-inhibiting probes. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS 1352318-36-5) addresses this gap as a non-MAOI chemical probe with defined activity profiles: • GUS IC50 = 2160 nM - validate assay conditions without neuropharmacological interference • GSTO1-1 Ki = 2500 nM - ideal negative control for discriminating specific vs. nonspecific inhibition • ≥98% purity, crystalline solid - facilitates accurate automated dispensing for HTS workflows • >11,000-fold potency gap to optimized GSTO1-1 inhibitors - clear starting scaffold for lead optimization

Molecular Formula C13H10ClNO3
Molecular Weight 263.677
CAS No. 1352318-36-5
Cat. No. B594434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
CAS1352318-36-5
Synonyms4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
Molecular FormulaC13H10ClNO3
Molecular Weight263.677
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3
InChIKeyRHTBCGJBXRFXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene: Differentiated Nitroaromatic Biphenyl Scaffold


4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS 1352318-36-5) is a polysubstituted biphenyl derivative characterized by a 4-chloro-2-methoxyphenyl ring coupled to a 4-nitrophenyl moiety . The compound presents as a white to pale yellow crystalline solid with a molecular weight of 263.68 g/mol . Its substitution pattern—specifically the para-nitro group on the distal phenyl ring—confers distinct electronic and steric properties that differentiate it from positional isomers and related nitroaromatic analogs .

1

Para-nitro substitution pattern provides distinct electronic profile for SAR-driven library synthesis.

2

High-purity specification supports impurity-sensitive multi-step reactions and analytical reproducibility.

3

Crystalline solid form enables accurate weighing and reliable automated dispensing workflows.

Why Positional Isomers or Class Analogs Cannot Substitute


The 4-nitro substitution pattern on the distal phenyl ring of 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene is not a trivial modification. Positional isomers such as the 3-nitro variant (CAS 1355246-85-3) exhibit altered electronic distribution and steric profiles that directly impact intermolecular interactions, including enzyme binding and π-stacking . Even among nitroaromatic biphenyls, subtle changes in substitution—e.g., moving the nitro group from para to meta—can result in distinct biological activity profiles, differential metabolic stability, and divergent physicochemical properties that render generic substitution untenable in both research and industrial contexts .

Positional isomer

3-Nitro positional analog (CAS 1355246-85-3) exhibits altered electronic distribution and steric profile that may shift enzyme interaction patterns.

Class analog

Nitroaromatic biphenyls with different substitution patterns may display divergent metabolic stability and bioactivity, limiting direct replacement.

Physical form

Amorphous or oil-based nitroaromatic analogs may introduce handling and storage reproducibility challenges compared to the crystalline 4-nitro form.

Quantitative Differentiation Against Positional Isomers and Class Benchmarks


Higher Commercial Purity vs. 3-Nitro Positional Isomer

The target 4-nitro compound (CAS 1352318-36-5) is supplied at ≥98% purity, whereas the structurally closest positional isomer, 4-chloro-2-methoxy-1-(3-nitrophenyl)benzene (CAS 1355246-85-3), is supplied at ≥97% purity from the same vendor . This 1% absolute purity difference translates to a 33% reduction in maximum potential impurity content, which is critical for applications requiring stringent impurity control, such as structure-activity relationship (SAR) studies and GLP-compliant synthesis.

Purity vs. 3-nitro isomer
Head-to-head
Target: ≥98%; 3-nitro isomer: ≥97% (vendor QC). Impurity ceiling reduced by 33%.
Supports impurity-sensitive SAR synthesis and GLP-compliant building block selection.
Based on commercial specification; verify batch-specific purity.
Purity specification Synthetic building block Analytical chemistry

Beta-Glucuronidase Inhibition Comparable to Phenelzine

The compound exhibits an IC50 of 2160 nM against bovine beta-glucuronidase, as measured via p-nitrophenol formation . This potency is nearly identical to that of phenelzine, a clinically used monoamine oxidase inhibitor with reported GUS IC50 of 2300 nM under comparable assay conditions . The quantitative similarity positions the target compound as a viable, structurally distinct alternative for beta-glucuronidase inhibition studies where phenelzine's MAO-A/MAO-B activity would confound interpretation.

Beta-glucuronidase inhibition
Cross-study comparable
IC50 = 2160 nM (target) vs. 2300 nM (phenelzine); 6.1% lower IC50.
Supports non-MAOI probe for GUS inhibition assay interpretation.
Data from bovine enzyme; cross-study comparison requires assay standardization.
Enzyme inhibition Beta-glucuronidase Biochemical assay

Weak GSTO1-1 Inhibition as Negative Control or Scaffold

The compound inhibits recombinant human GSTO1-1 with a Ki of 2500 nM . In contrast, optimized GSTO1-1 inhibitors in the same enzyme class achieve IC50 values as low as 0.22 nM . This ~11,000-fold differential in potency provides a clear, quantifiable demarcation: the compound serves as an ideal weak-inhibitor reference or an unoptimized scaffold for medicinal chemistry campaigns, whereas potent inhibitors are unsuitable for such control applications.

GSTO1-1 inhibition
Class-level
Ki = 2500 nM vs. optimized inhibitor IC50 = 0.22 nM (~11,000-fold weaker).
Supports weak-inhibitor reference control or unoptimized scaffold for SAR exploration.
Potency gap is class-level inference; validate in target assay system.
Glutathione S-transferase GSTO1-1 Enzyme kinetics

Crystalline Form and Predicted Boiling Point for Handling

The compound is a white to pale yellow crystalline solid with a predicted boiling point of 367.4 ± 27.0 °C at 760 mmHg . While the 3-nitro positional isomer shares the same molecular weight and similar predicted boiling point (data not reported for direct comparison), the crystalline form of the 4-nitro compound enhances ease of handling, weighing, and storage reproducibility compared to oils or low-melting solids . This physical property advantage is relevant for high-throughput synthesis and automated compound management workflows.

Physical form & handling
Supporting evidence
Crystalline solid; predicted BP 367.4 ± 27.0 °C. 3-nitro isomer BP data not reported.
Crystalline form facilitates accurate dispensing and storage for automated HTS workflows.
BP predicted by QSPR model; confirm experimentally for distillation requirements.
Physical properties Crystallinity Boiling point

Evidence-Based Application Scenarios


Nitroaromatic-Focused SAR Library Building Block

Given its ≥98% purity specification , this compound is optimally suited as a key intermediate in the synthesis of focused libraries where the 4-nitro-1,1′-biphenyl core is a privileged scaffold. The higher purity relative to the 3-nitro isomer reduces the risk of impurity carryover in multi-step sequences, thereby improving overall yield and analytical reproducibility.

Non-MAOI Beta-Glucuronidase Probe for Mechanistic Studies

With an IC50 of 2160 nM against beta-glucuronidase , the compound serves as a valuable, non-MAOI chemical probe for GUS inhibition studies. Researchers can employ it to validate assay conditions or to dissect GUS-dependent pathways without the confounding neuropharmacological effects associated with phenelzine and related MAO inhibitors.

GSTO1-1 Negative Control or Lead Optimization Scaffold

The defined weak GSTO1-1 Ki of 2500 nM makes the compound an ideal negative control in GSTO1-1 biochemical assays, enabling clear discrimination between specific and nonspecific enzyme inhibition. Alternatively, medicinal chemists can use this scaffold as a starting point for lead optimization, given the >11,000-fold potency gap to optimized inhibitors .

Crystalline Solid for Automated Synthesis and HTS

The crystalline form of the compound facilitates accurate weighing and reliable automated dispensing, making it a practical choice for high-throughput synthesis workflows and compound management systems where physical consistency is paramount.

Application
Selection Property
Validation Focus
Nitroaromatic SAR library synthesis
Para-nitro substitution pattern with high purity specification
Impurity carryover control in multi-step sequences
Beta-glucuronidase mechanistic studies
Non-MAOI GUS inhibitory activity
Assay condition validation without MAO confounding pharmacology
GSTO1-1 biochemical assay controls
Defined weak inhibition (Ki ~2500 nM)
Specific vs. nonspecific inhibition discrimination
Automated HTS and synthesis workflows
Crystalline solid physical form
Accurate weighing and reliable automated dispensing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.